molecular formula C24H21ClN4O2 B11643244 2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 1040869-34-8

2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-

Cat. No.: B11643244
CAS No.: 1040869-34-8
M. Wt: 432.9 g/mol
InChI Key: JWAXWRVXTDHQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- is a complex organic compound with a unique structure that includes a pyrrolidinedione core, a chlorophenyl group, and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- typically involves multiple steps, including the formation of the pyrrolidinedione core and the subsequent attachment of the chlorophenyl and phenyldiazenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and diazonium salts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione, 1-methyl-: A simpler analog with a methyl group instead of the chlorophenyl and phenyldiazenyl groups.

    2,5-Pyrrolidinedione, 1-ethyl-: Another analog with an ethyl group.

Uniqueness

2,5-Pyrrolidinedione, 3-[[2-(2-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- is unique due to its complex structure and the presence of both chlorophenyl and phenyldiazenyl groups. These functional groups confer specific chemical and biological properties that distinguish it from simpler analogs.

Properties

CAS No.

1040869-34-8

Molecular Formula

C24H21ClN4O2

Molecular Weight

432.9 g/mol

IUPAC Name

3-[2-(2-chlorophenyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H21ClN4O2/c25-21-9-5-4-6-17(21)14-15-26-22-16-23(30)29(24(22)31)20-12-10-19(11-13-20)28-27-18-7-2-1-3-8-18/h1-13,22,26H,14-16H2

InChI Key

JWAXWRVXTDHQLG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)NCCC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.